Home > Products > Screening Compounds P5903 > Hydroxy dabrafenib
Hydroxy dabrafenib - 1195767-77-1

Hydroxy dabrafenib

Catalog Number: EVT-1716532
CAS Number: 1195767-77-1
Molecular Formula: C23H20F3N5O3S2
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hydroxy dabrafenib is synthesized in the body through the metabolic conversion of dabrafenib, which is an orally administered small molecule inhibitor of the BRAF V600E kinase. The metabolism occurs mainly in the liver, where various cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, facilitate its formation from dabrafenib .

Classification

Hydroxy dabrafenib can be classified as a pharmaceutical compound and a small molecule drug metabolite. It is categorized under anticancer agents due to its relationship with dabrafenib, which is used to treat malignancies associated with specific genetic mutations.

Synthesis Analysis

The synthesis of hydroxy dabrafenib occurs naturally in vivo through metabolic processes rather than via direct chemical synthesis in laboratory settings. The primary method involves oxidative metabolism where dabrafenib is processed by cytochrome P450 enzymes.

Technical Details

  1. Metabolic Pathway: The conversion of dabrafenib to hydroxy dabrafenib involves hydroxylation at specific sites on the dabrafenib molecule.
  2. Enzymatic Action: The enzymes CYP3A4 and CYP2C8 are responsible for this transformation, which can be influenced by various factors including drug interactions and individual patient metabolism.
Molecular Structure Analysis

Hydroxy dabrafenib retains the core structure of dabrafenib but features a hydroxyl group (-OH) added to one of its aromatic rings.

Structure Data

  • Molecular Formula: C_19H_19F_2N_3O_2S
  • Molecular Weight: Approximately 393.44 g/mol
  • Structural Characteristics: The addition of the hydroxyl group modifies the physicochemical properties of the compound, potentially affecting its solubility and bioavailability compared to its parent compound.
Chemical Reactions Analysis

Technical Details

  1. Further Metabolism: Hydroxy dabrafenib may be further conjugated or oxidized by other enzymes in the liver.
  2. Reactivity: The presence of the hydroxyl group may influence its reactivity compared to non-hydroxylated forms.
Mechanism of Action

Process Data

  1. Inhibition Mechanism: Hydroxy dabrafenib retains inhibitory activity against BRAF V600E mutations, similar to its parent compound.
  2. Pharmacokinetics: It has been shown to have a longer half-life than dabrafenib, which can affect dosing regimens and therapeutic outcomes .
Physical and Chemical Properties Analysis

Hydroxy dabrafenib exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The presence of the hydroxyl group can influence its acidity and basicity, although specific pKa values for hydroxy dabrafenib are not widely reported.
Applications

Hydroxy dabrafenib has important implications in clinical pharmacology and therapeutic monitoring.

Scientific Uses

  1. Pharmacokinetic Studies: Used as a biomarker for monitoring treatment efficacy and safety in patients receiving dabrafenib therapy .
  2. Dose Adjustment: Understanding hydroxy dabrafenib levels can aid in individualizing dosing regimens to minimize adverse effects while maximizing therapeutic benefits .
  3. Research Tool: Employed in research studies investigating drug metabolism and interactions within cancer treatment protocols.
Mechanistic Insights into Hydroxy Dabrafenib Activity

Molecular Targets and Binding Affinity in Mutant BRAF Pathways

Hydroxy dabrafenib is the primary active metabolite of the BRAF inhibitor dabrafenib, formed through cytochrome P450-mediated oxidation (predominantly CYP2C8 and CYP3A4). This metabolite demonstrates potent inhibitory activity against oncogenic BRAF kinases, particularly those harboring V600 mutations that drive constitutive activation of the MAPK signaling pathway. Mechanistically, hydroxy dabrafenib functions as a reversible ATP-competitive inhibitor, binding to the active conformation of mutant BRAF kinase with high specificity [1] [3] [9]. This binding disrupts the kinase's ability to phosphorylate its downstream substrate MEK (MAPK/ERK kinase), thereby inhibiting aberrant signal transduction through the MAPK pathway that promotes uncontrolled cellular proliferation and survival in cancer cells [1] [4].

Hydroxy dabrafenib exhibits significant binding affinity for both monomeric and dimeric forms of mutant BRAF. Its molecular structure features key modifications to the parent compound's tert-butyl group, resulting in a hydroxylated side chain that enhances interactions within the hydrophobic ATP-binding pocket of the kinase domain. This structural adaptation contributes to its potent inhibition profile against clinically relevant BRAF mutants [3] [9].

Role in Paradoxical MAPK Pathway Activation in Wild-Type BRAF Contexts

A critical pharmacological challenge with BRAF inhibitors is their propensity to cause paradoxical MAPK pathway activation in cells with wild-type BRAF. This occurs through a mechanism involving RAF dimerization. When BRAF inhibitors bind to wild-type BRAF in cells with upstream RAS activation (often due to concurrent mutations), they can promote CRAF-BRAF dimer formation rather than inhibition. These dimers remain capable of signaling to MEK and ERK, potentially driving hyperproliferative conditions that manifest clinically as cutaneous squamous cell carcinomas and keratoacanthomas [1] [4] [6].

Hydroxy dabrafenib demonstrates a reduced tendency to promote paradoxical activation compared to its parent compound. In vitro studies reveal that hydroxy dabrafenib exhibits approximately 2-fold lower potential for inducing ERK phosphorylation in wild-type BRAF cell lines under conditions of RAS activation. This diminished paradoxical effect is attributed to its structural differences from dabrafenib, which influence RAF dimer stability and kinetics [4] [6]. The presence of the hydroxyl group in hydroxy dabrafenib appears to alter the conformational dynamics of the RAF kinase domain, reducing its capacity to stabilize active dimer configurations that drive downstream signaling [6]. This property is pharmacologically significant as it contributes to the improved therapeutic index observed when dabrafenib is administered in clinical settings.

Comparative Inhibition Potency Against BRAF V600 Variants Relative to Dabrafenib

Hydroxy dabrafenib demonstrates differential inhibitory potency across various BRAF V600 mutations when compared directly with its parent compound. Quantitative biochemical assays reveal that hydroxy dabrafenib exhibits a lower half-maximal inhibitory concentration (IC50) against several clinically significant BRAF variants, indicating superior target inhibition at equivalent concentrations [3] [6] [9].

Table 1: Comparative Inhibition Potency of Dabrafenib and Hydroxy Dabrafenib Against BRAF V600 Variants

BRAF VariantDabrafenib IC50 (nM)Hydroxy Dabrafenib IC50 (nM)Potency Ratio (Hydroxy/Dabrafenib)
V600E0.650.451.44
V600K0.750.521.44
V600D3.802.101.81
V600R4.202.901.45

The enhanced inhibitory activity of hydroxy dabrafenib is particularly notable against less common variants such as V600D and V600R, where it demonstrates approximately 1.8-fold greater potency than dabrafenib [3] [6]. This broad-spectrum inhibition profile against multiple BRAF V600 mutations is clinically relevant, as it contributes to the overall therapeutic efficacy observed in patients with diverse BRAF-mutant malignancies. The improved potency stems from optimized molecular interactions between hydroxy dabrafenib's hydroxyl group and specific residues within the ATP-binding cleft of these mutant kinases, resulting in increased binding affinity and residence time [3] [9].

Synergistic Effects with MEK Inhibitors in Dual Pathway Suppression

The therapeutic efficacy of hydroxy dabrafenib is significantly enhanced when administered in combination with MEK inhibitors such as trametinib. This synergy arises from concurrent inhibition at two distinct nodes within the MAPK signaling cascade, creating a more comprehensive blockade of oncogenic signaling than either agent alone [3] [5] [6]. Hydroxy dabrafenib inhibits the upstream BRAF kinase, while MEK inhibitors target the immediate downstream effector MEK, resulting in synergistic suppression of ERK phosphorylation and subsequent transcriptional activity [3] [5].

The combination approach provides critical pharmacological advantages beyond enhanced pathway suppression. First, co-administration with MEK inhibitors mitigates the potential for hydroxy dabrafenib to induce paradoxical MAPK activation in wild-type BRAF tissues, as MEK inhibition creates a downstream barrier to ERK activation regardless of upstream RAF dimerization events [3] [6]. Second, dual pathway blockade delays the emergence of resistance mechanisms that commonly arise during BRAF inhibitor monotherapy, such as acquired MEK mutations or receptor tyrosine kinase upregulation that reactivates the MAPK pathway [3] [5] [8].

Pharmacokinetic-pharmacodynamic modeling studies demonstrate that hydroxy dabrafenib contributes significantly to the overall therapeutic effect of dabrafenib therapy, particularly in combination regimens. The mean steady-state plasma concentration ratio of hydroxy dabrafenib to dabrafenib is approximately 0.8, indicating substantial metabolic conversion and significant contribution to target inhibition [3] [7]. The metabolite's plasma exposure correlates with the depth and duration of ERK suppression in tumor tissue, confirming its central role in the clinical activity of dabrafenib-based therapies [3] [7] [9].

Table 2: Metabolic Parameters of Hydroxy Dabrafenib in Relation to Dabrafenib

ParameterDabrafenibHydroxy DabrafenibClinical Significance
Formation PathwayParent drugCYP2C8/CYP3A4 oxidationPrimary metabolic route
Mean Plasma Exposure Ratio1.00.8Substantial contribution to efficacy
Terminal Half-life (hrs)810Longer duration of action
BRAF Inhibition IC500.65 nM0.45 nMEnhanced target inhibition
Protein Binding (%)99.7>99Similar distribution characteristics

The synergistic relationship between hydroxy dabrafenib and MEK inhibitors extends beyond melanoma to multiple BRAF V600-mutant malignancies, including non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer. This broad applicability underscores the fundamental importance of dual MAPK pathway inhibition in managing BRAF-driven cancers and highlights hydroxy dabrafenib's contribution to the clinical efficacy observed in combination regimens [5] [8].

Properties

CAS Number

1195767-77-1

Product Name

Hydroxy dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O3S2

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29)

InChI Key

XUORVRVRUPDXCP-UHFFFAOYSA-N

SMILES

CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Canonical SMILES

CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.